molecular formula C10H11N3 B8669033 3-(1-Ethyl-1H-imidazol-4-yl)pyridine CAS No. 837376-59-7

3-(1-Ethyl-1H-imidazol-4-yl)pyridine

Cat. No. B8669033
M. Wt: 173.21 g/mol
InChI Key: RBKCNBISIDBWKZ-UHFFFAOYSA-N
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Patent
US08609708B2

Procedure details

To a solution of 34 (36 mg, 0.25 mmol) in THF (5 mL) under argon was added sodium hydride (12 mg, 0.29 mmol) in one portion and the resultant slurry was stirred for 20 min. Iodoethane (26 μL, 0.32 mmol) was added and the resultant solution was stirred for 10 min. The reaction was stopped by the careful addition of aqueous hydrochloric acid (1 N, 2 mL), diluted with 13 mL of water and washed with ethyl acetate (3×15 ml). Dichloromethane was added (25 mL) and the aqueous was adjusted to pH 9 with NaOH(aq) (10 N). The organic fraction was collected and the aqueous fraction was extracted with dichloromethane (20 mL), the combined organic fractions were dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 2.5/97.5, Rf=0.27) to afford the title compound 59 (34 mg, 79% yield) as a clear oil: 1H NMR (CDCl3) δ 8.93 (m, 1H), 8.44 (m, 1H), 8.07 (m, 1H), 7.54 (br s, 1H), 7.28 (m, 2H), 4.02 (q, J=7.4 Hz, 2H), 1.49 (t, J=7.4 Hz, 3H); LRMS (ESI) m/z calcd for C10H11N3 [M+H]+ 174. found 174; HRMS (ESI) m/z calcd for C10H11N3 [M+H]+ 174.1031. found 174.1042; HPLC>97% (tR=13.28 min, 60 (A):40 (B): 0.02 (C); tR=3.67 min, 80 (A):20 (B): 0.1 (C).
Name
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
26 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
13 mL
Type
solvent
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[N:3]=[CH:2]1.[H-].[Na+].I[CH2:15][CH3:16].Cl>C1COCC1.O>[CH2:15]([N:1]1[CH:5]=[C:4]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[N:3]=[CH:2]1)[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
N1C=NC(=C1)C=1C=NC=CC1
Name
Quantity
12 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
26 μL
Type
reactant
Smiles
ICC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resultant slurry was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethyl acetate (3×15 ml)
ADDITION
Type
ADDITION
Details
Dichloromethane was added (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic fraction was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous fraction was extracted with dichloromethane (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel (CH3OH/CHCl3, 2.5/97.5, Rf=0.27)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)N1C=NC(=C1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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